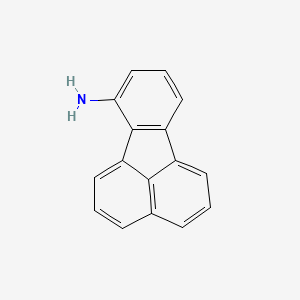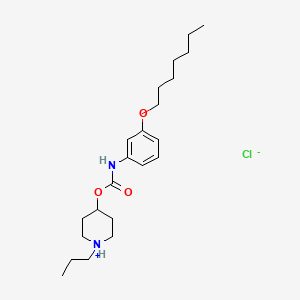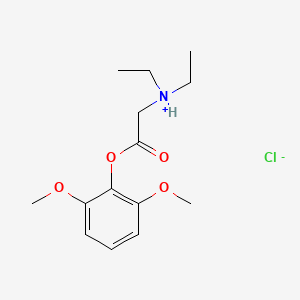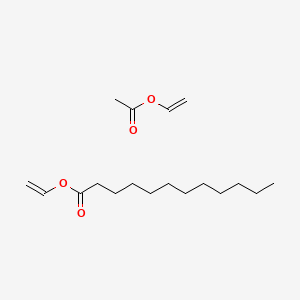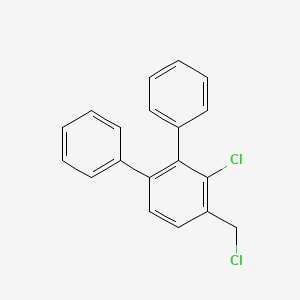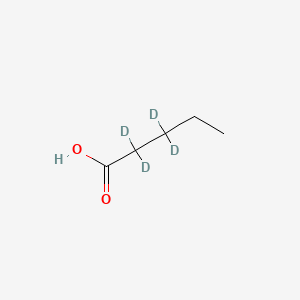
Pentanoic-2,2,3,3-d4 acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanoic-2,2,3,3-d4 acid, also known as deuterated pentanoic acid, is a stable isotope-labeled compound. It is a derivative of pentanoic acid where four hydrogen atoms are replaced with deuterium atoms. This compound is primarily used in scientific research, particularly in studies involving metabolic pathways and reaction mechanisms due to its unique isotopic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pentanoic-2,2,3,3-d4 acid typically involves the deuteration of pentanoic acid. This can be achieved through the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated reagents. The reaction is usually carried out under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of advanced deuteration techniques, including the use of deuterated catalysts and high-pressure reactors. These methods ensure high yield and purity of the deuterated product, making it suitable for various research applications.
Analyse Des Réactions Chimiques
Types of Reactions: Pentanoic-2,2,3,3-d4 acid undergoes similar chemical reactions as its non-deuterated counterpart, pentanoic acid. These reactions include:
Oxidation: The compound can be oxidized to produce corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The carboxyl group can undergo substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alcohols, amines, and acid chlorides are used under acidic or basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces esters, amides, and other derivatives.
Applications De Recherche Scientifique
Pentanoic-2,2,3,3-d4 acid is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used in studies of reaction mechanisms and kinetic isotope effects.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of deuterated drugs and materials with enhanced stability and performance.
Mécanisme D'action
The mechanism of action of pentanoic-2,2,3,3-d4 acid involves its incorporation into biochemical pathways where it can act as a tracer. The deuterium atoms provide a distinct isotopic signature that can be detected using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). This allows researchers to track the movement and transformation of the compound within biological systems, providing insights into metabolic processes and reaction mechanisms.
Comparaison Avec Des Composés Similaires
Pentanoic acid: The non-deuterated version of pentanoic-2,2,3,3-d4 acid.
Hexanoic acid: A similar carboxylic acid with one additional carbon atom.
Butanoic acid: A similar carboxylic acid with one fewer carbon atom.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for the study of kinetic isotope effects and provides a non-radioactive tracer for metabolic studies. This makes it a valuable tool in various scientific disciplines, offering insights that cannot be obtained with non-deuterated compounds.
Propriétés
Formule moléculaire |
C5H10O2 |
|---|---|
Poids moléculaire |
106.16 g/mol |
Nom IUPAC |
2,2,3,3-tetradeuteriopentanoic acid |
InChI |
InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7)/i3D2,4D2 |
Clé InChI |
NQPDZGIKBAWPEJ-KHORGVISSA-N |
SMILES isomérique |
[2H]C([2H])(CC)C([2H])([2H])C(=O)O |
SMILES canonique |
CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


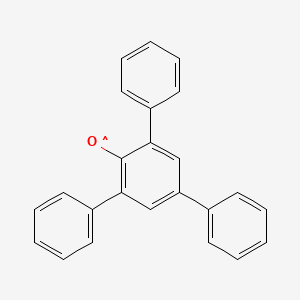
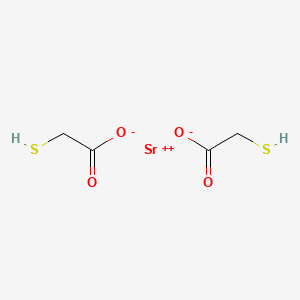

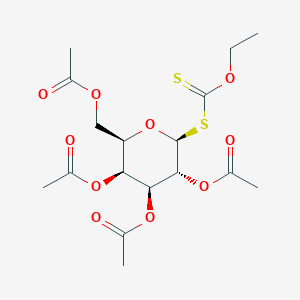
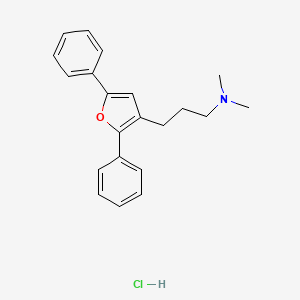

![Acetamide,2-chloro-N-[5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo[A]heptalen-7-YL]-,(S)-](/img/structure/B13745634.png)
